ピゾチフェンマレアート

概要

説明

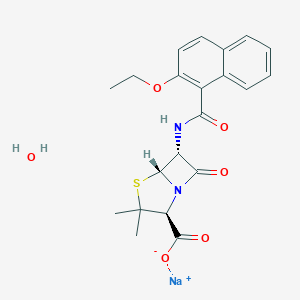

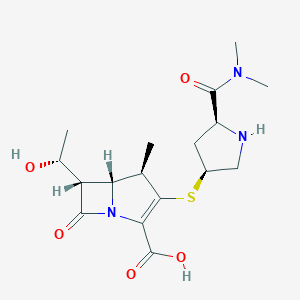

Pizotifen malate is a compound primarily used for the prophylactic management of migraines and cluster headaches. It belongs to the class of antamines and is related to cyproheptadine. Pizotifen malate is a potent serotonin and tryptamine antagonist, exhibiting weak anticholinergic, antihistamine, and antikinin actions. It also has sedative and appetite-stimulating properties .

科学的研究の応用

Pizotifen malate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Studied for its effects on serotonin and tryptamine receptors, contributing to understanding neurotransmitter pathways.

Medicine: Extensively researched for its efficacy in migraine prophylaxis and potential antidepressant effects.

Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes .

作用機序

Target of Action

Pizotifen malate primarily targets the serotonin and tryptamine receptors , acting as an antagonist . It also targets the Nuclear factor erythroid 2-related factor 2 (NRF2) , a high-confidence cancer driver gene that controls the antioxidant response, metabolic balance, and redox homeostasis in cancer .

Mode of Action

Pizotifen malate binds to the Neh1 domain of NRF2 and prevents NRF2 protein binding to the Antioxidant Response Element (ARE) motif of target genes, thereby suppressing the transcription activity of NRF2 . This interaction inhibits the peripheral actions of serotonin and histamine in increasing the membrane permeability of cranial vessels and transudation of plasmakinin, while altering pain thresholds in migraines .

Biochemical Pathways

The action of Pizotifen malate affects the NRF2 pathway . By binding to NRF2, it suppresses the transcription of genes involved in the antioxidant response, metabolic balance, and redox homeostasis . This leads to the induction of ferroptosis , a form of regulated cell death, via down-regulating the transcription of GPX4, GCLC, ME1, and G6PD .

Pharmacokinetics

Pizotifen malate has a bioavailability of 78% and is 91% protein-bound . Its metabolism mainly involves glucuronidation, with N-glucuronide accounting for more than 50% of plasma and 60-70% of urinary excreted drug . The elimination half-life of Pizotifen malate is approximately 23 hours, and it is excreted as metabolites, with 18% in feces and 55% in urine .

Result of Action

The molecular effect of Pizotifen malate’s action is the suppression of NRF2 transcriptional activity . On a cellular level, it induces ferroptosis, leading to cell death . This action has been shown to suppress tumor development in esophageal squamous cell carcinoma (ESCC) patient-derived xenograft (PDX) models .

生化学分析

Biochemical Properties

Pizotifen malate acts as a selective serotonin receptor antagonist with high affinity for serotonin (5-HT) and dopamine receptors. Specifically, it targets 5-HT1, 5-HT2A, and 5-HT2C receptors, which exhibit certain antihistamine activity . Notably, Pizotifen malate binds to the Neh1 domain of Nuclear factor erythroid 2-related factor 2 (NRF2) , a high-confidence cancer driver gene. By preventing NRF2 protein binding to the antioxidant response element (ARE) motif of target genes, it suppresses NRF2 transcriptional activity . This inhibition contributes to its potential as a therapeutic strategy for patients with esophageal squamous cell carcinoma (ESCC).

Cellular Effects

Pizotifen malate influences cell function by modulating various cellular processes. Although it does not relieve ongoing migraine attacks, it has been reported as highly effective in treating severe cases of erythromelalgia, a rare neurovascular disease . Evidence of efficacy in children remains limited. Its side effects include sedation, dry mouth, drowsiness, increased appetite, and weight gain.

Molecular Mechanism

At the molecular level, Pizotifen malate inhibits tumor growth by inducing ferroptosis in ESCC. It down-regulates the transcription of key genes involved in ferroptosis, such as GPX4, GCLC, ME1, and G6PD. By binding to NRF2, it disrupts the antioxidant response and metabolic balance, providing a potential NRF2-based therapy strategy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pizotifen malate involves several steps, starting with the formation of the benzocycloheptene core. The key intermediate is 4-(1-methyl-4-piperidylidene)-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2]-thiophene. This intermediate is then reacted with malic acid to form the malate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of pizotifen malate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

Pizotifen malate undergoes various chemical reactions, including:

Oxidation: Pizotifen malate can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of pizotifen malate.

Substitution: Various derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Cyproheptadine: Another serotonin antagonist with similar antihistamine and anticholinergic properties.

Propranolol: A beta-blocker used for migraine prophylaxis.

Topiramate: An anticonvulsant also used for preventing migraines.

Valproic Acid: Another anticonvulsant with applications in migraine prevention.

Amitriptyline: A tricyclic antidepressant used for migraine prophylaxis

Uniqueness

Pizotifen malate is unique due to its combined serotonin antagonist, antihistamine, and anticholinergic properties. It is particularly effective in preventing migraines and cluster headaches, with additional sedative and appetite-stimulating effects that are not as pronounced in similar compounds .

特性

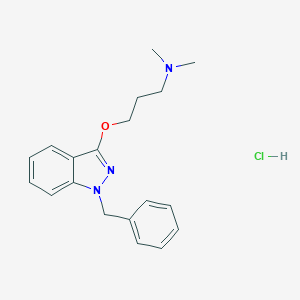

IUPAC Name |

2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAWCPZVTXCFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966214 | |

| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5189-11-7 | |

| Record name | Pizotifen malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pizotyline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pizotyline malate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malic acid, compound with 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIZOTYLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O99YVR4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Pizotifen Malate in treating migraines?

A: While the exact mechanism is not fully elucidated in the provided research, [] Pizotifen Malate is known to act as both an antihistamine and a serotonin antagonist. [, ] This suggests that its antimigraine effects may be related to modulating the activity of these neurotransmitters, which are implicated in migraine pathogenesis. Further research is needed to fully understand its specific interactions within migraine pathways.

Q2: What analytical methods are commonly used to quantify Pizotifen Malate in pharmaceutical formulations?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely employed technique for quantifying Pizotifen Malate. [, ] This method offers high sensitivity and selectivity for analyzing the drug in complex matrices like pharmaceutical formulations. Researchers have successfully developed and validated RP-HPLC methods to determine Pizotifen Malate content, ensuring accurate dosage and quality control in pharmaceutical production.

Q3: How does the solubility of Pizotifen Malate affect its formulation and potential for transdermal delivery?

A: Pizotifen Malate's solubility can be a limiting factor in its formulation and delivery. Research indicates that forming solid dispersions with polymers like Povidone (Kollidon 12) can enhance its solubility. [] Increased solubility is crucial for transdermal delivery, as it allows the drug to effectively partition into the skin and achieve therapeutic concentrations. []

Q4: Beyond its traditional use as a migraine prophylactic, are there any emerging research areas for Pizotifen Malate?

A: Recent research has explored the potential of Pizotifen Malate as an anti-tumor agent. [] This repurposing focuses on its ability to target the NRF2 pathway and induce ferroptosis, a form of regulated cell death, in esophageal squamous cell carcinoma. While promising, this research is in its early stages, and further investigation is needed to determine its clinical applicability.

Q5: Have any studies investigated the stability of Pizotifen Malate under various storage conditions?

A: While the provided abstracts don't directly address stability under various storage conditions, one study mentions assessing drug stability "in solution under different conditions." [] Understanding the drug's stability profile is crucial for developing stable formulations and determining appropriate storage conditions to maintain its quality and efficacy over time.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。